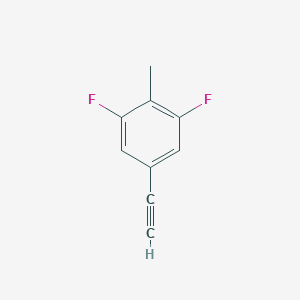
5-Ethynyl-1,3-difluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-1,3-difluoro-2-methyl-benzene: is an aromatic compound characterized by the presence of an ethynyl group, two fluorine atoms, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-difluoro-2-methyl-benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluoro-2-methyl-benzene.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of the benzene derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods: While specific industrial production methods for 5-Ethynyl-1,3-difluoro-2-methyl-benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Oxidation Reactions: The ethynyl group can be oxidized to form various products, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Major Products:
Substitution: Halogenated or nitrated derivatives of the original compound
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl-substituted derivatives
Scientific Research Applications
Chemistry: 5-Ethynyl-1,3-difluoro-2-methyl-benzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorine atoms can serve as probes in NMR spectroscopy to investigate molecular dynamics and interactions.
Medicine: Potential applications in drug discovery and development, particularly in the design of fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Ethynyl-1,3-difluoro-2-methyl-benzene depends on its specific application
Covalent Bond Formation: The ethynyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Electrostatic Interactions: The fluorine atoms can participate in electrostatic interactions with proteins and enzymes, affecting their activity and function.
Hydrophobic Interactions: The aromatic ring can engage in hydrophobic interactions with biological membranes and other hydrophobic regions of biomolecules.
Comparison with Similar Compounds
1,3-Difluoro-2-methyl-benzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-1,3-difluoro-benzene: Lacks the methyl group, which can affect its physical and chemical properties.
5-Ethynyl-2-methyl-benzene: Lacks the fluorine atoms, reducing its utility in applications requiring fluorine’s unique properties.
Uniqueness: 5-Ethynyl-1,3-difluoro-2-methyl-benzene stands out due to the combination of the ethynyl group, fluorine atoms, and methyl group. This unique combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H6F2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
5-ethynyl-1,3-difluoro-2-methylbenzene |
InChI |
InChI=1S/C9H6F2/c1-3-7-4-8(10)6(2)9(11)5-7/h1,4-5H,2H3 |
InChI Key |
ZEMSUTVQAUDJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C#C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















